2-(beta-D-Glucopyranosyloxy)-4-hydroxybenzeneacetonitrile
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Overview
Description
2-(beta-D-Glucopyranosyloxy)-4-hydroxybenzeneacetonitrile is a glycoside compound that is derived from the combination of a glucose molecule and a hydroxybenzeneacetonitrile structure. This compound is known for its presence in various plant species and is often studied for its potential biological activities and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(beta-D-Glucopyranosyloxy)-4-hydroxybenzeneacetonitrile typically involves the glycosylation of 4-hydroxybenzeneacetonitrile with a glucose donor. The reaction is often catalyzed by enzymes such as glycosyltransferases or through chemical methods using glycosyl halides in the presence of a base. The reaction conditions may include specific temperatures, solvents, and pH levels to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express the necessary enzymes for glycosylation. Alternatively, chemical synthesis methods can be scaled up to produce larger quantities of the compound for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(beta-D-Glucopyranosyloxy)-4-hydroxybenzeneacetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzene ring can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(beta-D-Glucopyranosyloxy)-4-hydroxybenzeneacetonitrile has several scientific research applications, including:
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology: Investigated for its role in plant metabolism and potential biological activities such as anti-inflammatory and antioxidant effects.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Used in the production of natural products and as an intermediate in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of 2-(beta-D-Glucopyranosyloxy)-4-hydroxybenzeneacetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The glucose moiety may also facilitate its transport and uptake into cells, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-(beta-D-Glucopyranosyloxy)benzoic acid
- 2-(beta-D-Glucopyranosyloxy)-4-methoxybenzeneacetonitrile
- Luteolin 7-O-beta-D-glucopyranoside
Uniqueness
2-(beta-D-Glucopyranosyloxy)-4-hydroxybenzeneacetonitrile is unique due to its specific combination of a glucose moiety and a hydroxybenzeneacetonitrile structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
IUPAC Name |
2-[4-hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO7/c15-4-3-7-1-2-8(17)5-9(7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-2,5,10-14,16-20H,3,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSMXONXCJBJIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)OC2C(C(C(C(O2)CO)O)O)O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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